2-(3-Hydroxymethylphenyl)benzoic acid
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Overview
Description
2-(3-Hydroxymethylphenyl)benzoic acid: is a chemical compound with the molecular formula C14H12O3. It is also known as 3-(hydroxymethyl)benzoic acid. This compound is characterized by the presence of a benzoic acid moiety substituted with a hydroxymethyl group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxymethylphenyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of benzoic acid followed by reduction and subsequent functional group transformations. For example, the nitration of benzoic acid using nitric acid and sulfuric acid produces m-nitrobenzoic acid. This intermediate can then be reduced to m-aminobenzoic acid, which is further transformed into the desired this compound through a series of reactions involving hydrolysis and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxymethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-carboxybenzoic acid.
Reduction: The compound can be reduced to form 3-(hydroxymethyl)benzyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and appropriate solvents.
Major Products
Oxidation: 3-carboxybenzoic acid
Reduction: 3-(hydroxymethyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-(3-Hydroxymethylphenyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(3-Hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
2-(3-Hydroxymethylphenyl)benzoic acid can be compared with other similar compounds, such as:
3-Hydroxybenzoic acid: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
4-Hydroxybenzoic acid: The hydroxyl group is positioned differently, affecting its chemical behavior and applications.
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in pharmaceuticals, particularly in pain relief and anti-inflammatory medications
Properties
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-9-10-4-3-5-11(8-10)12-6-1-2-7-13(12)14(16)17/h1-8,15H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCHRURRIFNBRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652115 |
Source
|
Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-83-6 |
Source
|
Record name | 3'-(Hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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